[1-(3-Fluoropropyl)piperidin-4-yl]-methanol
Overview
Description
[1-(3-Fluoropropyl)piperidin-4-yl]-methanol is a useful research compound. Its molecular formula is C9H18FNO and its molecular weight is 175.24 g/mol. The purity is usually 95%.
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Biological Activity
[1-(3-Fluoropropyl)piperidin-4-yl]-methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring with a fluoropropyl substituent and a hydroxymethyl group, which may influence its interaction with biological targets.
1. Dopamine Transporter Interaction
Research indicates that compounds structurally similar to this compound may exhibit significant affinity for the dopamine transporter (DAT). A study on related piperidine analogs showed that modifications to the alkyl chain could enhance selectivity and potency for DAT binding. Compounds with fluorine substitutions often displayed increased activity, suggesting that this compound might also possess similar properties .
2. Serotonin Transporter Activity
In addition to DAT, the compound may interact with serotonin transporters (SERT). Structure-activity relationship (SAR) studies have demonstrated that certain piperidine derivatives can selectively inhibit SERT, which is crucial for the treatment of mood disorders. The presence of the fluoropropyl group could modulate this interaction, potentially leading to dual-action profiles .
Table 1: Biological Activity Assays of Related Compounds
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
This compound | DAT | TBD | Potentially high affinity |
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | SERT | 0.5 | Highly selective for SERT |
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine | DAT/SERT | 0.25 | Shows balanced inhibition |
*IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Case Study 1: Dopaminergic Activity
A study conducted on piperidine analogs demonstrated that compounds with similar structures to this compound were evaluated for their dopaminergic activity in vivo. The results indicated significant behavioral changes in animal models, suggesting potential applications in treating conditions like ADHD and depression .
Case Study 2: Serotonergic Effects
Another investigation focused on the serotonergic effects of piperidine derivatives. The results showed that certain modifications led to enhanced serotonin release in neuronal cultures, indicating that this compound might also have implications for mood regulation therapies .
The mechanisms by which this compound exerts its biological effects likely involve modulation of neurotransmitter systems, particularly through inhibition or activation of transporters involved in dopamine and serotonin signaling pathways. This modulation can lead to altered synaptic transmission and subsequent physiological responses.
Properties
IUPAC Name |
[1-(3-fluoropropyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c10-4-1-5-11-6-2-9(8-12)3-7-11/h9,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTXSXYSPYHEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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